
N-Lauroyl-DL-lysinesodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Lauroyl-DL-lysinesodiumsalt is a compound derived from the amino acid lysine and lauric acid. It is commonly used as a surfactant due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is often utilized in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-DL-lysinesodiumsalt typically involves the reaction of lysine with lauric acid. The process can be summarized in the following steps:
Preparation of Lysine Laurate: Lysine is reacted with lauric acid in the presence of methanol. The mixture is heated under reflux conditions, followed by cooling and filtration to obtain lysine laurate.
Formation of this compound: The lysine laurate is then reacted with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of lysine and lauric acid.
Reaction Setup: Mixing the reactants in large reactors with precise control over temperature, pressure, and pH.
Product Isolation: Filtration, washing, and drying of the final product to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Lauroyl-DL-lysinesodiumsalt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, leading to the breakdown of the amide bond and formation of lysine and lauric acid.
Oxidation: Under oxidative conditions, the lauric acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
Hydrolysis: Lysine and lauric acid.
Oxidation: Oxidized derivatives of lauric acid.
Substitution: Substituted amide derivatives.
Applications De Recherche Scientifique
N-Lauroyl-DL-lysinesodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the solubilization of membrane proteins and other hydrophobic biomolecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and detergents due to its surfactant properties
Mécanisme D'action
The mechanism of action of N-Lauroyl-DL-lysinesodiumsalt is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby enhancing the solubility and dispersion of other compounds. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another common surfactant with similar amphiphilic properties.
Sodium lauryl sulfate: Widely used in detergents and personal care products.
N-Lauroyl-L-alanine: Similar in structure but derived from alanine instead of lysine
Uniqueness
N-Lauroyl-DL-lysinesodiumsalt is unique due to its specific combination of lysine and lauric acid, which imparts distinct properties such as enhanced biocompatibility and biodegradability. This makes it particularly suitable for applications in pharmaceuticals and personal care products where safety and environmental impact are critical considerations .
Propriétés
Formule moléculaire |
C18H35N2NaO3 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
sodium;(2S)-6-amino-2-(dodecanoylamino)hexanoate |
InChI |
InChI=1S/C18H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1/t16-;/m0./s1 |
Clé InChI |
HYXYVOOPTRUMSN-NTISSMGPSA-M |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


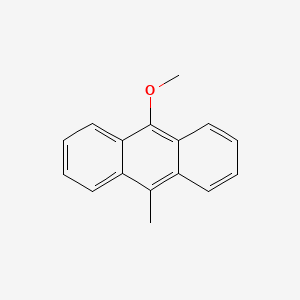
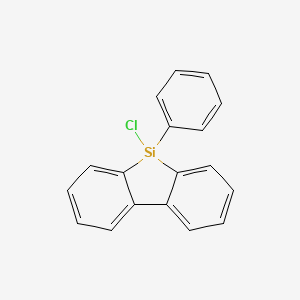
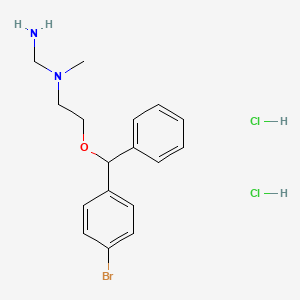

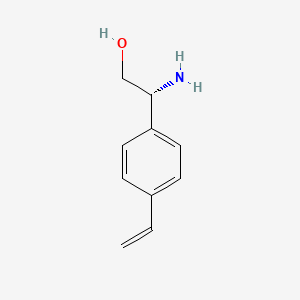

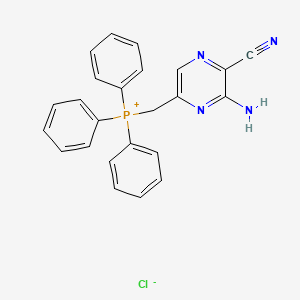
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)

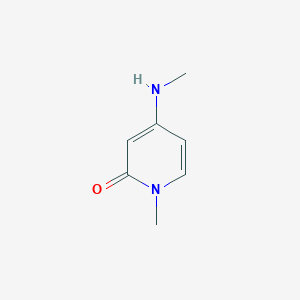

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
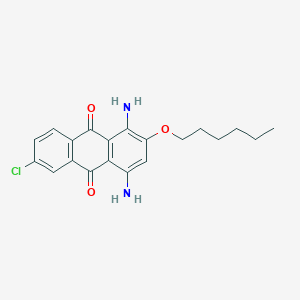
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
